molecular formula C15H17NO4 B1602265 Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate CAS No. 198417-15-1

Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate

Cat. No.: B1602265
CAS No.: 198417-15-1
M. Wt: 275.3 g/mol
InChI Key: UHKZGSSYNVLIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of 2,4-Dioxopiperidine Derivatives

The historical development of 2,4-dioxopiperidine derivatives traces back to fundamental discoveries in heterocyclic chemistry during the mid-twentieth century, when researchers first began systematically exploring the synthetic potential of piperidine-based scaffolds. The foundational understanding of piperidine itself was established in 1850 when Scottish chemist Thomas Anderson first reported the isolation of piperidine from natural sources, specifically through the treatment of piperine with nitric acid. This initial discovery was independently confirmed in 1852 by French chemist Auguste Cahours, who provided the compound with its current nomenclature and further characterized its fundamental properties. These early investigations established piperidine as a key structural motif in both natural product chemistry and synthetic organic chemistry applications.

The evolution toward more complex piperidine derivatives, particularly those incorporating carbonyl functionalities at the 2 and 4 positions, emerged through systematic studies of heterocyclic reactivity patterns and synthetic methodologies. The development of 2,4-dioxopiperidine chemistry represented a significant advancement in the field, as researchers recognized the unique reactivity profile conferred by the strategically positioned carbonyl groups within the six-membered heterocyclic framework. These compounds demonstrated remarkable synthetic utility as building blocks for more complex molecular architectures, leading to extensive investigation of their preparation methods and applications in pharmaceutical and agrochemical development.

Modern research in 2,4-dioxopiperidine chemistry has been driven by the recognition of these compounds as versatile synthetic intermediates capable of undergoing diverse chemical transformations. Contemporary studies have established practical and efficient methods for the diversity-oriented synthesis of functionalized derivatives, including protocols for regioselective alkylation reactions and cycloaddition processes. The field has particularly benefited from advances in protecting group strategies and catalytic methodologies that enable selective functionalization of the dioxopiperidine core structure while preserving the inherent reactivity of the heterocyclic scaffold.

Properties

IUPAC Name

ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-20-15(19)13-12(17)8-9-16(14(13)18)10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKZGSSYNVLIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCN(C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578501
Record name Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198417-15-1
Record name Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dieckmann Cyclization Approach

One of the classical and well-documented methods for preparing 2,4-dioxopiperidine derivatives, including ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate, involves a Dieckmann intramolecular cyclization of suitable amino ester precursors.

  • Starting Materials: Methyl or ethyl N-benzyl-β-alaninate derivatives.
  • Reaction: The Dieckmann condensation is performed by treating the amino ester with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming the 2,4-piperidinedione ring with an ester group at the 3-position.
  • Outcome: This method yields the 2,4-dioxopiperidine-3-carboxylic acid ester with the benzyl group on the nitrogen.

Research Findings:

  • The methyl ester analog was prepared and characterized in detail, showing clear NMR signals for the ethyl group, benzyl methylene, and aromatic protons.
  • The reaction conditions typically involve reflux in ethanol with sodium ethoxide for several hours.
  • Subsequent alkylation or decarboxylation steps can modify the ester or ring substituents as needed.
Step Reagents/Conditions Product/Notes
1 Methyl or ethyl N-benzyl-β-alaninate + NaOEt in EtOH Intramolecular Dieckmann cyclization to form 2,4-dioxopiperidine-3-carboxylate ester
2 Purification by silica gel chromatography Isolation of ethyl 1-benzyl-4-hydroxy-5,6-dihydropyridin-2-one-3-carboxylate intermediate
3 Decarboxylation or alkylation as needed Further functionalization of the piperidinedione ring

This approach is supported by detailed spectral data, including ^1H NMR and mass spectrometry, confirming the structure and purity of the compound.

Michael Addition and Ring Closure

Another synthetic route involves the Michael addition of benzylamine to α,β-unsaturated esters followed by cyclization:

  • Step 1: Michael addition of benzylamine to methyl acrylate produces a mixture of methyl N-benzyl-β-alaninate and tertiary amine by-products.
  • Step 2: The resulting amino ester undergoes intramolecular cyclization via Dieckmann condensation or related base-mediated cyclization to form the 2,4-dioxopiperidine ring.
  • Step 3: Purification and isolation of the ethyl ester derivative by chromatographic techniques.

This method allows for the preparation of the key intermediate methyl or this compound with good yields (around 50%) and is compatible with further functional group transformations.

Alternative Synthetic Routes via Piperidinedione Intermediates

While direct synthesis of this compound is less frequently reported in isolation, related piperidinedione derivatives are often synthesized via:

  • Wittig-Horner Condensation: Used in related compounds to build substituted piperidinedione frameworks, though more common for 2,6-dioxopiperidine systems.
  • Selective Hydrolysis and Decarboxylation: Some patents describe hydrolysis of dicarboxylate esters followed by decarboxylation to yield monoesters of piperidinedione derivatives, which can be adapted for 2,4-dioxopiperidine systems with appropriate substitutions.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Type Conditions Yield/Notes
Dieckmann Cyclization N-benzyl-β-alaninate esters Intramolecular cyclization NaOEt in EtOH, reflux, several hours Moderate to good yield (~50%)
Michael Addition + Cyclization Benzylamine + methyl acrylate Michael addition + Dieckmann cyclization Methanol, base catalysis Mixture of products, purified by chromatography
Hydrolysis and Decarboxylation (patent method) 1-alkyl-4-substituted piperidinedione dicarboxylates Selective hydrolysis, acidification NaOH aqueous, 60-80°C, 4-8 h; acidification to pH 2 Used mainly for 2,6-dioxopiperidine analogs; adaptable

Detailed Research Findings and Notes

  • The Dieckmann reaction remains the most straightforward and reproducible method for constructing the 2,4-dioxopiperidine ring with ester functionality.
  • Purification is typically achieved by silica gel chromatography using dichloromethane or similar solvents.
  • ^1H NMR characterization shows distinct triplets and quartets for the ethyl ester group, singlets for benzyl methylene protons, and aromatic multiplets confirming the benzyl substituent.
  • Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 275.3 g/mol for this compound.
  • Alternative enzymatic or ionic liquid-mediated hydrolysis methods are reported in patents but are less practical due to cost and stability issues.
  • The compound is a valuable intermediate for further synthetic elaboration in medicinal chemistry, particularly in the synthesis of pharmacologically active piperidinedione derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Applications

Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate serves as a versatile building block in organic synthesis. Its structural framework allows for various modifications, making it useful in the development of complex molecules:

  • Synthesis of Heterocycles:
    • The compound is involved in the synthesis of various heterocyclic compounds that exhibit biological activity. For instance, derivatives of the piperidine framework have been utilized in synthesizing natural products and pharmacologically active compounds .
  • Reactivity Studies:
    • Research has indicated that derivatives of 2,4-piperidinedione can be used as intermediates for further chemical transformations. These transformations include decarbomethoxylation and alkylation reactions, which are crucial for creating new pharmacophores .
  • Alkylation Reactions:
    • This compound can undergo alkylation with various alkyl halides, yielding new compounds that may possess enhanced biological properties .

Pharmacological Applications

The pharmacological potential of this compound is notable:

  • Antiepileptic Agents:
    • Compounds derived from this structure have been reported to exhibit antiepileptic properties. The synthesis of emetine-like derivatives showcases its therapeutic relevance in treating neurological disorders .
  • Therapeutic Agents:
    • The compound has been patented for use in treating liver disorders, indicating its potential as a therapeutic agent . This highlights the importance of further investigations into its pharmacodynamics and pharmacokinetics.
  • Receptor Modulation:
    • Research has explored the use of derivatives as receptor agonists and antagonists in various biological systems, particularly focusing on serotonin and dopamine receptors . This suggests a broad spectrum of potential therapeutic applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Study on Reactivity:
    • A study detailed the preparation and reactivity of derivatives from this compound, emphasizing its role in synthesizing biologically active molecules through various chemical reactions including Michael addition and Dieckmann cyclization .
  • Pharmacological Evaluation:
    • A pharmacological evaluation demonstrated that certain derivatives exhibit selective activity towards specific receptors, which could lead to the development of targeted therapies for gastrointestinal motility disorders .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisBuilding block for heterocycles and complex organic molecules
Antiepileptic AgentsDevelopment of derivatives with antiepileptic properties
Therapeutic UsesPatented for liver disorder treatments
Receptor ModulationAgonist/antagonist activity at serotonin and dopamine receptors

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate can be compared with other similar compounds such as:

    This compound: Similar in structure but with different substituents on the piperidine ring.

    This compound: Differing in the ester group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives. Its structure features a piperidine ring with two carbonyl groups and an ethyl ester functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : This compound has demonstrated notable antibacterial properties. In studies, it exhibited significant efficacy against various bacterial strains, including Bacillus cereus and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Antiproliferative Effects : Research has indicated that this compound possesses antiproliferative effects on cancer cell lines. It has been shown to inhibit cell growth and induce apoptosis in certain cancer types, making it a candidate for further investigation in cancer therapy .
  • Enzyme Inhibition : The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes that are crucial for the metabolism of other drugs or endogenous compounds, potentially altering their pharmacokinetics and pharmacodynamics .

Antibacterial Activity

A recent study highlighted the antibacterial potential of this compound against Bacillus cereus. The compound showed an inhibition zone diameter of 16 mm at a concentration of 100 μg/mL, indicating strong antibacterial activity compared to control antibiotics .

Bacterial Strain Inhibition Zone (mm) Concentration (μg/mL)
Bacillus cereus16100
Staphylococcus aureus15100

Antiproliferative Studies

In vitro studies conducted on human cancer cell lines revealed that this compound significantly reduced cell viability. The IC50 values ranged from 25 to 50 μM across different cell lines, demonstrating its potential as an anticancer agent.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)25
A549 (Lung Cancer)50

Case Study 1: Antibacterial Efficacy

In a controlled study involving multiple bacterial strains, this compound was administered in varying concentrations. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 50 μg/mL. The study concluded that this compound could serve as a lead for developing new antibacterial agents .

Case Study 2: Cancer Cell Line Response

Another investigation focused on the effects of this compound on breast cancer cell lines. The results showed that treatment with this compound led to increased apoptosis markers and decreased proliferation rates compared to untreated controls. This suggests its potential utility in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation between piperidone derivatives and benzyl-protected intermediates. For example, hydrazine-mediated cyclization or acid-catalyzed esterification can yield the target compound. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Characterization should include 1^1H and 13^13C NMR to confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and ester moiety (COOEt at δ 4.1–4.3 ppm) .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ ≈ 254 nm). A single peak with >95% area indicates high purity.
  • Structural Confirmation :
  • NMR Spectroscopy : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and the dioxo groups (carbonyl carbons at δ 170–180 ppm in 13^13C NMR) .
  • Melting Point : Compare observed melting point (e.g., ~170°C with decomposition) to literature values .
  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement and ORTEP-3 for visualization .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is stable in sealed, light-protected containers at 2–8°C. Avoid moisture and oxidizing agents. Monitor degradation via periodic TLC analysis (silica gel, dichloromethane/methanol 9:1). If discoloration occurs, repurify via flash chromatography .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include low crystal quality (twinned crystals) and weak diffraction. Mitigation strategies:

  • Crystallization Optimization : Use slow evaporation from acetone/hexane mixtures.
  • Data Collection : Employ high-intensity X-ray sources (e.g., synchrotron radiation) to enhance resolution.
  • Refinement : Use SHELXL for anisotropic displacement parameters and disorder modeling. Validate with Mercury CSD’s packing similarity tools to compare with analogous piperidine derivatives .

Q. How can computational tools predict the bioactivity or reactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinity toward biological targets (e.g., enzymes with piperidine-binding sites). Focus on the dioxopiperidine scaffold’s hydrogen-bonding potential.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., LUMO distribution for nucleophilic reactivity).
  • Mercury CSD Analysis : Screen the Cambridge Structural Database for similar compounds’ bioactivity profiles .

Q. How should researchers address contradictory data in spectroscopic characterization across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under standardized conditions (solvent, temperature, concentration).
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Reference Standards : Compare with commercially available piperidine derivatives (e.g., Ethyl 4-piperidone-3-carboxylate hydrochloride) for calibration .

Q. What strategies are effective for studying the compound’s interactions in biological systems?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins.
  • Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence upon ligand binding.
  • In Vivo Metabolite Tracking : Use 14^{14}C-labeled analogs to study metabolic pathways in model organisms .

Data Contradictions and Limitations

  • Toxicity Data Gaps : While safety data sheets indicate no known hazards, the absence of comprehensive toxicological studies (e.g., LD50_{50}) necessitates strict adherence to PPE (nitrile gloves, fume hood use) .
  • Synthesis Yield Variability : Discrepancies in reported yields (40–75%) may arise from differences in reaction scales or purification methods. Optimize stoichiometry (e.g., 1.2 eq. benzyl chloride) and reaction time (12–24 hrs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.